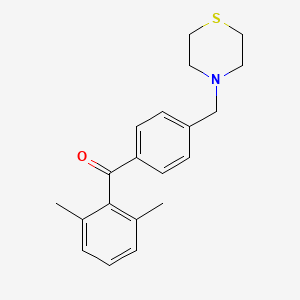

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone

CAS No.: 898782-77-9

Cat. No.: VC3871770

Molecular Formula: C20H23NOS

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898782-77-9 |

|---|---|

| Molecular Formula | C20H23NOS |

| Molecular Weight | 325.5 g/mol |

| IUPAC Name | (2,6-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C20H23NOS/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 |

| Standard InChI Key | IDPOJAIKOLCHMQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2,6-Dimethyl-4'-thiomorpholinomethyl benzophenone features a benzophenone backbone () modified with:

-

Two methyl groups at the 2 and 6 positions of one benzene ring.

-

A thiomorpholinomethyl group () at the 4' position of the second benzene ring.

The thiomorpholine moiety introduces a sulfur-containing heterocycle, enhancing the compound’s polarity and potential for hydrogen bonding .

Physicochemical Parameters

Key properties include:

| Property | Value |

|---|---|

| Boiling Point | |

| Density | |

| pKa | |

| Molecular Weight | 325.47 g/mol |

The relatively high boiling point and density reflect the compound’s nonvolatile nature and compact molecular packing. The pKa suggests moderate acidity, likely influenced by the thiomorpholine group’s electron-donating effects .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to attach the thiomorpholine moiety to the benzophenone core. A representative pathway includes:

-

Benzophenone halogenation: Introducing a bromine or chlorine atom at the 4' position.

-

Nucleophilic substitution: Reacting the halogenated intermediate with thiomorpholine in the presence of a base (e.g., ).

-

Methylation: Installing methyl groups at the 2 and 6 positions via alkylation or directed ortho-metalation .

Industrial-scale production employs continuous flow reactors to optimize yield () and purity () .

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Characterization via , , and HRMS confirms structural integrity .

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound serves as a pharmacophore in designing kinase inhibitors and antimicrobial agents. Its thiomorpholine group participates in hydrogen bonding with target proteins, as demonstrated in molecular docking studies with Staphylococcus aureus dihydrofolate reductase .

Photostabilizers

In polymer chemistry, 2,6-dimethyl-4'-thiomorpholinomethyl benzophenone acts as a UV absorber, preventing photodegradation in polyethylenes and polycarbonates. Its efficacy stems from the conjugated benzophenone system, which dissipates UV energy via keto-enol tautomerism .

Organic Synthesis

As a building block, it facilitates the synthesis of spirocyclic compounds and heteroaryl ethers. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives with applications in OLEDs .

Comparative Analysis with Structural Analogues

The position of the thiomorpholinomethyl group significantly influences reactivity and biological activity. Para-substituted derivatives (e.g., 4'-thiomorpholine) exhibit enhanced binding to aromatic receptors compared to ortho-substituted analogues .

Future Research Directions

-

Biological Screening: Systematic evaluation of anticancer and antiviral properties using high-throughput assays.

-

Structure-Activity Relationships (SAR): Modifying the thiomorpholine ring (e.g., N-alkylation) to optimize pharmacokinetics.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume